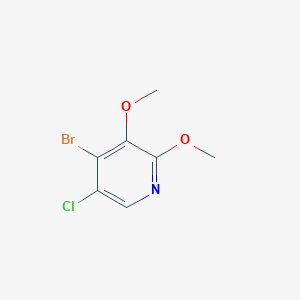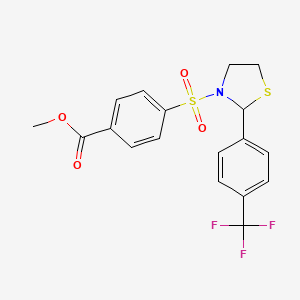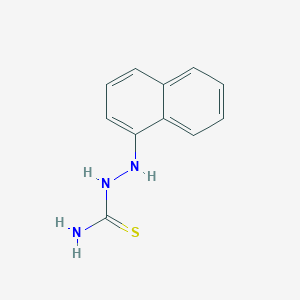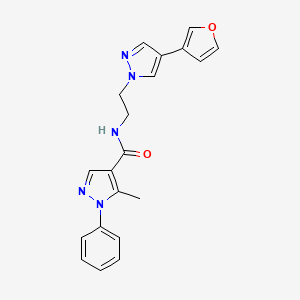
4-Bromo-5-chloro-2,3-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-chloro-2,3-dimethoxypyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring structure . The bromo, chloro, and methoxy groups attached to the pyridine ring can potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with bromo, chloro, and methoxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis
As a halogenated pyridine derivative, “this compound” could potentially participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions at the halogen sites, or it could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the bromo, chloro, and methoxy groups .Applications De Recherche Scientifique
Synthesis of Polyhalogenated 4,4'-bipyridines
Polyhalogenated 4,4'-bipyridines were synthesized starting from dihalopyridines. This process involved ortholithiation of 2-chloro-5-bromopyridine using bases like LDA or t-BuLi, leading to various halogenated 4,4'-bipyridines in moderate to good yields. The structural assignment of these compounds was confirmed through X-ray diffraction analysis, showcasing the method's utility in preparing halogenated pyridine derivatives (Abboud et al., 2010).
High-Pressure Reactions with Dimethyl Acetylenedicarboxylate
2-Halogenopyridines, including bromo- and chloro-derivatives, reacted with dimethyl acetylenedicarboxylate under high pressure (10 kbar) to yield adducts. This reaction showcases the reactivity of halopyridines under conditions that enhance their nucleophilicity, leading to the formation of complex pyridine derivatives (Matsumoto et al., 1978).
Structural and Vibrational Studies of Halogeno-derivatives of 7-azaindole
Research on the structures and vibrational spectra of halogeno-derivatives of 7-azaindole provided insights into the effects of bromo- and chloro-substitutions on molecular structure. This study utilized X-ray diffraction and vibrational spectroscopy to investigate the structural characteristics and dynamics of these compounds (Morzyk-Ociepa et al., 2018).
Sequential Determination of Bromate and Chlorite by Flow Techniques
A study on the sequential determination of bromate and chlorite in water purification systems explored the kinetic behavior of reactions involving bromate and chlorite with bromine. This research highlights the analytical applications of halopyridines in environmental chemistry, focusing on water treatment and the monitoring of disinfection byproducts (Alonso-mateos et al., 2008).
Arylation via Pd-Catalyzed Suzuki Cross-Coupling
2-Bromo-4-chlorophenyl-2-bromobutanoate underwent a Pd-catalyzed Suzuki cross-coupling reaction, demonstrating the compound's utility in synthesizing heteroarylpyridine derivatives. This study provides a pathway for modifying halopyridine derivatives for potential applications in materials science and pharmaceutical chemistry (Nazeer et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-5-chloro-2,3-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQCUSMGLVXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)
![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)
![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)
![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)
